11-Maleimidoundecanoic acid
Overview
Description
11-Maleimidoundecanoic acid is an organic compound with the molecular formula C15H23NO4. It is known for its maleimide functional group, which is highly reactive and can be used to conjugate various biomolecules such as enzymes and DNA to polymer chains . This compound is often used in the synthesis of liquid crystal copolymers and as an intermediate for ester and amide-linked maleimide monomers .
Mechanism of Action
Target of Action
11-Maleimidoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the E3 ubiquitin ligases and the target proteins that are intended for degradation . The maleimide functional group in the compound can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain .
Mode of Action
The compound works by forming a bridge between the E3 ubiquitin ligase and the target protein . This is achieved through the maleimide functional group, which can form covalent bonds with thiol groups present in cysteine residues . This allows the compound to bind to its targets and bring them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein .
Biochemical Pathways
The action of this compound primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound effectively marks these proteins for degradation by the proteasome . This can have downstream effects on various cellular processes, depending on the specific proteins that are targeted.
Pharmacokinetics
Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its size, polarity, and the presence of functional groups capable of forming hydrogen bonds .
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to a decrease in the activity of these proteins, potentially altering cellular functions . The specific effects would depend on the identity of the target proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form covalent bonds with its targets . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
The maleimide functional group in 11-Maleimidoundecanoic acid can interact with a variety of biomolecules, including enzymes and DNA . This interaction is crucial in the formation of polymer chains, which are essential components in various biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and DNA, potentially influencing enzyme activation or inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Maleimidoundecanoic acid is typically synthesized by reacting maleic anhydride with undecanoic acid. The reaction involves the formation of an amide bond between the maleic anhydride and the undecanoic acid, followed by cyclization to form the maleimide ring . The reaction conditions usually involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 11-Maleimidoundecanoic acid undergoes various chemical reactions, including:
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Substitution Reactions: The carboxylic acid group can undergo esterification and amidation reactions.
Common Reagents and Conditions:
Michael Addition: Typically involves nucleophiles like thiols or amines in the presence of a base.
Esterification: Involves alcohols and an acid catalyst.
Amidation: Involves amines and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Major Products:
Michael Addition Products: Thiol or amine adducts.
Esterification Products: Esters of this compound.
Amidation Products: Amides of this compound.
Scientific Research Applications
11-Maleimidoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry to create functionalized polymers.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems and the development of diagnostic tools.
Industry: Used in the production of liquid crystal displays and other advanced materials
Comparison with Similar Compounds
- 6-Maleimidohexanoic acid
- 4-Maleimidobutyric acid
- N-(2-Hydroxyethyl)maleimide
- N-(2-Aminoethyl)maleimide trifluoroacetate salt
Comparison: 11-Maleimidoundecanoic acid is unique due to its longer alkyl chain, which provides greater flexibility and spacing in bioconjugation applications compared to shorter-chain maleimides like 6-Maleimidohexanoic acid and 4-Maleimidobutyric acid . This longer chain can be advantageous in reducing steric hindrance and improving the efficiency of conjugation reactions.
Properties
IUPAC Name |
11-(2,5-dioxopyrrol-1-yl)undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h10-11H,1-9,12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZTZBRGZXIBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205689 | |
Record name | AM-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57079-01-3 | |
Record name | 11-Maleimidoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57079-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057079013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG78EY7HVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-Maleimidoundecanoic acid contribute to enhanced performance in perovskite solar cells? []
A1: 11-MUA plays a crucial role in enhancing the efficiency and stability of perovskite solar cells. When incorporated into the perovskite precursor solution, the carbonyl groups (carboxyl and amide) present in 11-MUA molecules interact strongly with lead ions (Pb2+). This interaction leads to improved perovskite film quality through:
Q2: Can this compound be used to modify nanoparticles for drug delivery applications? [, ]
A2: Yes, 11-MUA demonstrates utility in modifying nanoparticles for drug delivery. Its chemical structure allows for covalent attachment to other molecules, enabling it to act as a linker.
- Nanoparticle Functionalization: 11-MUA can be used to attach drugs or targeting ligands to the surface of nanoparticles. []
- Drug Encapsulation: In the context of zwitterionic polypeptide-based nanocarriers, 11-MUA facilitates the encapsulation of the anti-cancer drug doxorubicin within the hydrophobic core of the nanocarrier. This allows for targeted delivery and controlled release of the drug. []
Q3: Does the size of magnetic nanoparticles influence their heating properties when coated with this compound? []
A3: Yes, the size of magnetic nanoparticles (MNPs) significantly influences their heating ability in high-frequency magnetic fields, particularly when coated with 11-MUA. Research shows that even a small increase in diameter (around 1 nm) can alter the heating performance of the MNPs. This difference is attributed to changes in hydrodynamic, structural, and magnetic properties caused by the size difference. The study highlights the importance of carefully controlling nanoparticle size when designing MNPs for applications such as magnetic hyperthermia, where precise heat generation is crucial.
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